molecular formula C15H20FNO4 B15235111 Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate

Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate

Cat. No.: B15235111
M. Wt: 297.32 g/mol
InChI Key: LJULJHHMUNYPLN-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate (CAS: 1955519-60-4) is a fluorinated piperidine derivative characterized by a benzyl carbamate group, fluorine at the 3-position, and two methoxy substituents at the 4,4-positions of the piperidine ring. This compound has been primarily used in pharmaceutical and chemical research as a synthetic intermediate. Its discontinuation may reflect challenges in synthesis, stability, or regulatory compliance compared to structurally related analogs.

Properties

IUPAC Name

benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-19-15(20-2)8-9-17(10-13(15)16)14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJULJHHMUNYPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate typically involves the reaction of 4-(4-oxopiperidine-1-carbonyl)benzonitrile with methanol and acetonitrile in the presence of concentrated sulfuric acid and Selectfluor . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production. This includes the use of bulk reagents and more efficient reaction setups to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate enzyme activity and influence biochemical pathways, making it valuable in research applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate, differing primarily in substituents, stereochemistry, or functional groups. Key comparisons focus on molecular properties, safety profiles, and applications.

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score (if available) Status
Benzyl 4-fluoropiperidine-1-carboxylate 690257-75-1 C₁₃H₁₆FNO₂ Fluorine at 4-position N/A Available
Benzyl 4,4-difluoropiperidine-1-carboxylate 1226495-16-4 C₁₃H₁₅F₂NO₂ Two fluorines at 4,4-positions 0.92 Available
CIS-BENZYL 3-FLUORO-4-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE - C₁₄H₁₈FNO₃ 3-Fluoro, 4-hydroxy, 4-methyl groups N/A Available
tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate 1208864-35-0 C₁₀H₁₈FNO₄ tert-Butyl ester, 4,4-dihydroxy N/A Available
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₈H₂₃NO₅ Ethoxy-oxopropyl side chain N/A Available

Key Differences in Reactivity and Stability

  • Methoxy vs. Hydroxy Groups : The methoxy groups in this compound enhance steric hindrance and electron-donating effects compared to hydroxyl-containing analogs (e.g., CIS-BENZYL 3-FLUORO-4-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE), which may increase susceptibility to hydrolysis .
  • Discontinuation Factors : Unlike available analogs, the discontinuation of this compound may relate to synthetic complexity, stability under storage conditions, or regulatory hurdles .

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